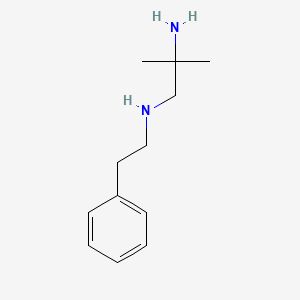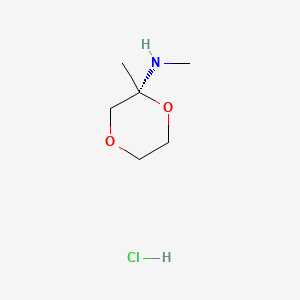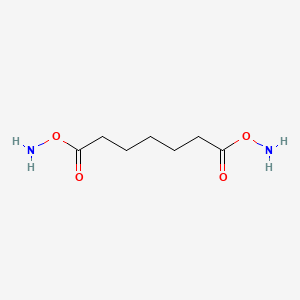![molecular formula C42H38F6N2O4 B11821085 bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)
bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,2-benceno-dicarboxilato de bis[(1R)-1-fenil-1-[[(1R)-1-[4-(trifluorometil)fenil]etil]amino]etil] es un complejo compuesto orgánico caracterizado por sus características estructurales únicas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 1,2-benceno-dicarboxilato de bis[(1R)-1-fenil-1-[[(1R)-1-[4-(trifluorometil)fenil]etil]amino]etil] generalmente involucra reacciones orgánicas de múltiples pasos. Un enfoque común es la adición nucleofílica de sustratos de imina catalizada por ácidos fosfóricos quirales basados en BINOL . Las condiciones de reacción a menudo incluyen temperatura ambiente y el uso de solventes como el cloroformo.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1,2-benceno-dicarboxilato de bis[(1R)-1-fenil-1-[[(1R)-1-[4-(trifluorometil)fenil]etil]amino]etil] experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en el compuesto.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir enlaces dobles.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían dependiendo de la transformación deseada, pero a menudo involucran temperaturas controladas y solventes específicos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.
Aplicaciones Científicas De Investigación
El 1,2-benceno-dicarboxilato de bis[(1R)-1-fenil-1-[[(1R)-1-[4-(trifluorometil)fenil]etil]amino]etil] tiene varias aplicaciones de investigación científica:
Química: Se utiliza como catalizador quiral en la síntesis asimétrica, facilitando la producción de compuestos enantioméricamente puros.
Biología: Se puede utilizar en el estudio de los mecanismos enzimáticos y las interacciones proteína-ligando.
Industria: Se utiliza en la síntesis de materiales avanzados y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del 1,2-benceno-dicarboxilato de bis[(1R)-1-fenil-1-[[(1R)-1-[4-(trifluorometil)fenil]etil]amino]etil] involucra su interacción con objetivos moleculares como enzimas o receptores. La estructura única del compuesto le permite unirse selectivamente a estos objetivos, modulando su actividad y desencadenando vías bioquímicas específicas. Los grupos trifluorometilo mejoran su afinidad de unión y estabilidad.
Comparación Con Compuestos Similares
Compuestos similares
- ®-3,3′-Bis[3,5-bis(trifluorometil)fenil]-1,1′-binaphtil-2,2′-diyl hidrogenofosfato
- ®-1-[(S)-2-[BIS[4-(TRIFLUOROMETIL)FENIL]FOSFINO]FERROCENIL]-ETILDITERTBUTILFOSFINA
Singularidad
El 1,2-benceno-dicarboxilato de bis[(1R)-1-fenil-1-[[(1R)-1-[4-(trifluorometil)fenil]etil]amino]etil] es único debido a su disposición específica de grupos fenil y trifluorometilo, que confieren propiedades químicas y reactividad distintas
Propiedades
Fórmula molecular |
C42H38F6N2O4 |
|---|---|
Peso molecular |
748.7 g/mol |
Nombre IUPAC |
bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C42H38F6N2O4/c1-27(29-19-23-33(24-20-29)41(43,44)45)49-39(3,31-13-7-5-8-14-31)53-37(51)35-17-11-12-18-36(35)38(52)54-40(4,32-15-9-6-10-16-32)50-28(2)30-21-25-34(26-22-30)42(46,47)48/h5-28,49-50H,1-4H3/t27-,28-,39-,40-/m1/s1 |
Clave InChI |
ZNHRDBZZBROWMJ-HHGWJHHPSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)C(F)(F)F)N[C@@](C)(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3C(=O)O[C@](C)(C4=CC=CC=C4)N[C@H](C)C5=CC=C(C=C5)C(F)(F)F |
SMILES canónico |
CC(C1=CC=C(C=C1)C(F)(F)F)NC(C)(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3C(=O)OC(C)(C4=CC=CC=C4)NC(C)C5=CC=C(C=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821044.png)
![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)
![N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11821050.png)




![1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B11821068.png)
![3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B11821081.png)

